molecular formula C23H19N3O3 B2492974 benzyl N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate CAS No. 108895-98-3

benzyl N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate

Cat. No. B2492974
M. Wt: 385.423
InChI Key: SJZIESNYFPDCPM-UHFFFAOYSA-N
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Patent
US05753650

Procedure details

A suspension of (±) 3-[N-carbobenzyloxy]amino-2,3-dihydro-1-[4-methoxybenzyl]-2-oxo-5-phenyl-1H-1,4-benzodiazepine (0.58 g, 1.15 mmol, from step 5 of Example 1) in a mixture of acetonitrile (3.3 mL), water (1.2 mL) and ammonium cerium(IV) nitrate (3.1 g) was vortexed vigorously for 5 minutes. The resultant clear orange solution was stirred at room temperature for 20 minutes and add dropwisely into a mixture of saturated sodium potassium tartrate solution (40 mL), water (27 mL), and ethyl acetate (190 mL). The resultant mixture was stirred at room temperature for 1.5 hour, and the organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under vacuo. The residue was subjected to column chromatography on silica gel eluting with 2% methanol in chloroform. Collection and concentration of appropriate fraction provided the title compound.
Name
(±) 3-[N-carbobenzyloxy]amino-2,3-dihydro-1-[4-methoxybenzyl]-2-oxo-5-phenyl-1H-1,4-benzodiazepine
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Quantity
3.1 g
Type
reactant
Reaction Step Four
Quantity
3.3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:11][CH:12]1[N:18]=[C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:16]2[CH:25]=[CH:26][CH:27]=[CH:28][C:15]=2[N:14](CC2C=CC(OC)=CC=2)[C:13]1=[O:38])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].O.[N+]([O-])([O-])=O.[Ce+4].[NH4+].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+]>C(#N)C.C(OCC)(=O)C>[C:1]([NH:11][CH:12]1[N:18]=[C:17]([C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:16]2[CH:25]=[CH:26][CH:27]=[CH:28][C:15]=2[NH:14][C:13]1=[O:38])([O:3][CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)=[O:2] |f:2.3.4.5.6.7.8,9.10.11|

Inputs

Step One
Name
(±) 3-[N-carbobenzyloxy]amino-2,3-dihydro-1-[4-methoxybenzyl]-2-oxo-5-phenyl-1H-1,4-benzodiazepine
Quantity
0.58 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)NC1C(N(C2=C(C(=N1)C1=CC=CC=C1)C=CC=C2)CC2=CC=C(C=C2)OC)=O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
Name
Quantity
27 mL
Type
reactant
Smiles
O
Name
Quantity
190 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.2 mL
Type
reactant
Smiles
O
Name
Quantity
3.1 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ce+4].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
3.3 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant clear orange solution was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo
CUSTOM
Type
CUSTOM
Details
Collection and concentration of appropriate fraction

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)NC1C(NC2=C(C(=N1)C1=CC=CC=C1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.